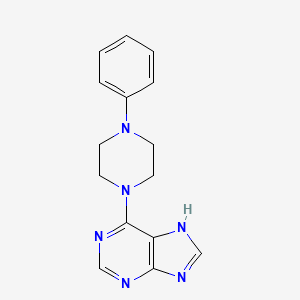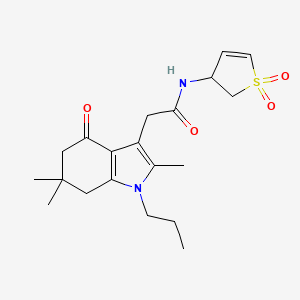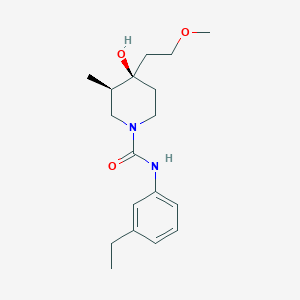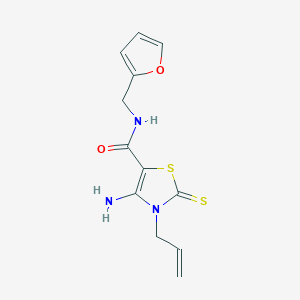![molecular formula C21H29N3O4 B5662186 4-(3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5662186.png)
4-(3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3-{[1-(Pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine often involves complex organic reactions that yield bioactive heterocycles. These processes are meticulously designed to introduce the functional groups at specific positions on the molecular framework, ensuring the desired properties are achieved. For example, Prasad et al. (2018) detailed the preparation of a bioactive heterocycle from 3-(piperidin-4-yl)benzo[d]isoxazole, which was evaluated for antiproliferative activity. The structure was characterized using various spectroscopic methods, confirming the successful synthesis of the compound (Prasad et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category is often characterized by the presence of multiple heterocyclic rings, such as morpholine, piperidine, and pyrrolidine. These structures are stabilized by inter and intra-molecular hydrogen bonds, contributing to the molecule's stability and reactivity. For instance, Amirnasr et al. (2001) synthesized Co(III) complexes with morpholine and piperidine and characterized them using spectroscopic methods. The study provided insights into the molecular structure and stability of these complexes (Amirnasr et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving 4-(3-{[1-(Pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzoyl)morpholine and similar compounds often include transformations that exploit the reactivity of the heterocyclic rings. These reactions can lead to the formation of new bonds, introduction of functional groups, or changes in the compound's molecular structure, affecting its chemical properties. For example, the work by Chukhajian et al. (2009) explores the dehydrochlorination-cyclization reaction of certain dichlorides in an aqueous base medium, demonstrating the compound's reactivity under specific conditions (Chukhajian et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. For instance, Semenov et al. (2012) studied the solubility of fullerene derivatives with piperidine, pyrrolidine, and morpholine in benzene, highlighting the impact of molecular structure on solubility and potential applications (Semenov et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's molecular structure. The presence of heterocyclic rings, such as morpholine, piperidine, and pyrrolidine, contributes significantly to these properties. Studies like those by Yoon et al. (2012) provide detailed insights into the chemical behavior of these compounds, including hydrogen bonding and molecular interactions, which are fundamental for their application in various fields (Yoon et al., 2012).
properties
IUPAC Name |
morpholin-4-yl-[3-[1-(pyrrolidine-1-carbonyl)piperidin-4-yl]oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c25-20(22-12-14-27-15-13-22)17-4-3-5-19(16-17)28-18-6-10-24(11-7-18)21(26)23-8-1-2-9-23/h3-5,16,18H,1-2,6-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJOIJBATMDLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5662104.png)

![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5662119.png)

![3'-phenyl-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5662142.png)

![3-{[(1-ethyl-5-oxopyrrolidin-3-yl)amino]sulfonyl}-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5662164.png)
![4-[(2,4-dichlorophenoxy)acetyl]-2-methyl-1,4-oxazepane](/img/structure/B5662177.png)
![3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)
![5-[(2-ethyl-5-pyrimidinyl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5662188.png)
![N-[2-(3-chlorophenoxy)ethyl]-N-methyl-4-piperidin-3-ylbenzamide](/img/structure/B5662193.png)


![methyl 2-{[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]amino}benzoate](/img/structure/B5662213.png)